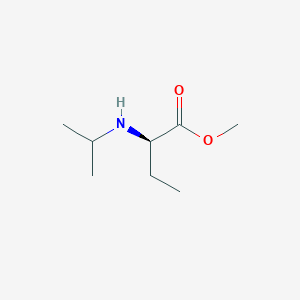

(R)-methyl 2-(isopropylamino)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

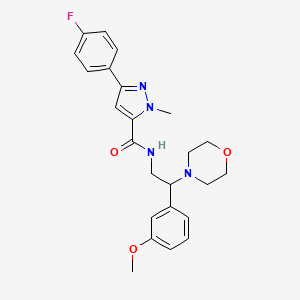

“®-methyl 2-(isopropylamino)butanoate” is a chemical compound. It contains 33 bonds in total, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the R-enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy .Molecular Structure Analysis

The molecule consists of 21 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 34 atoms . It contains 33 bonds in total, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving “®-methyl 2-(isopropylamino)butanoate” are not available, similar compounds undergo various reactions. For instance, nucleophilic additions to a carbonyl group are common in organic chemistry. The electrophilic character of the carbonyl carbon can be transmitted to the beta-carbon of a double bond if the double bond is conjugated to the carbonyl group .科学的研究の応用

Biofuel Research

(R)-methyl 2-(isopropylamino)butanoate, as part of the methyl butanoate family, is studied in biofuel research. Jiao, Zhang, and Dibble (2015) investigated the thermodynamics and kinetics of autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters in biodiesel. Their focus was on hydroperoxy alkylperoxy radicals critical for diesel fuel autoignition, revealing key insights into the reactions significant at temperatures relevant to autoignition (Jiao, Zhang, & Dibble, 2015).

Synthesis and Chemical Processes

The compound has been used in the catalytic enantioselective synthesis of complex molecules. Jessen et al. (2011) described using a silyl-protected variant of the compound in the synthesis of (+)-torrubiellone C, a process involving several sophisticated chemical reactions. This demonstrates its utility in complex organic syntheses (Jessen et al., 2011).

Chiral Building Blocks in Pharmaceutical Synthesis

The compound serves as a chiral building block in pharmaceutical synthesis. Lund, Bøckmann, and Jacobsen (2016) synthesized enantiomers of a compound using lipase catalysis, where the R-alcohol form is a building block for the β-blocker atenolol. This highlights its role in producing enantiomerically pure substances for pharmaceutical applications (Lund, Bøckmann, & Jacobsen, 2016).

Material Science and Polymer Research

In material science, Xia et al. (2005) utilized atom transfer radical polymerizations of N-isopropylacrylamide, where the use of isopropyl butanoate is relevant. Their work contributes to understanding the thermal response of polymers and their applications in various industrial processes (Xia, Yin, Burke, & Stöver, 2005).

Corrosion Inhibition

The compound’s derivatives have been explored as corrosion inhibitors. Tansuğ et al. (2014) synthesized Methyl 3-((2-mercaptophenyl)imino)butanoate as a copper protection agent, indicating its potential in materials preservation and industrial maintenance (Tansuğ et al., 2014).

作用機序

Target of Action

Similar compounds such as ®-atenolol have been found to interact with targets like lactotransferrin and group iie secretory phospholipase a2 .

Mode of Action

These changes could potentially alter the function of the target proteins, affecting the overall biological processes they are involved in .

Biochemical Pathways

It’s plausible that the compound could influence various metabolic and signaling pathways, given its potential interactions with proteins like lactotransferrin and group iie secretory phospholipase a2 .

Result of Action

Based on its potential targets, it can be inferred that the compound might influence various cellular processes, potentially leading to changes in cell function .

特性

IUPAC Name |

methyl (2R)-2-(propan-2-ylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHGXXMBHEUOC-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)

![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)

![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)

![1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398874.png)

![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)